Brivaracetam (alfaR, 4S)-Isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

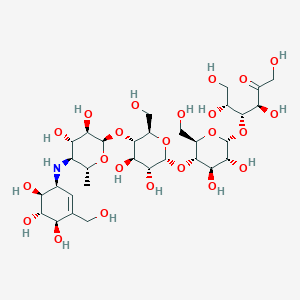

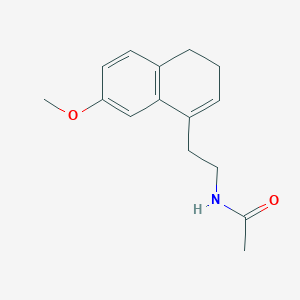

Brivaracetam (alfaR, 4S)-Isomer is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.3 . It is one of the two mirror-image forms (enantiomers) of the drug Brivaracetam . The (alfaR, 4S)-isomer of Brivaracetam is considered the inactive form, meaning it does not contribute significantly to the therapeutic effects of the drug .

Synthesis Analysis

The synthesis of Brivaracetam has been reported in several studies . A chemoenzymatic synthesis method has been developed to prepare the suitable optically pure 2-substituted primary alcohol, which is then easily transformed into the (3R)-3-propylbutyrolactone, an advanced intermediate of brivaracetam .Molecular Structure Analysis

The molecular structure of Brivaracetam (alfaR, 4S)-Isomer has been analyzed using various techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis

Brivaracetam has been found to be less stable under basic degradation conditions . The alkaline hydrolytic degradation product of brivaracetam has been identified, isolated, structurally characterized, and synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of Brivaracetam (alfaR, 4S)-Isomer have been analyzed using various techniques .Aplicaciones Científicas De Investigación

Epilepsy Treatment

Brivaracetam is an antiseizure medication (ASM) used in the treatment of epilepsy . It was developed in a major drug discovery program aimed at identifying selective, high-affinity synaptic vesicle protein 2A (SV2A) ligands, the target molecule of levetiracetam . It has broad-spectrum antiseizure activity in animal models of epilepsy .

High Affinity and Selectivity

Brivaracetam binds to SV2A with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . This high affinity and selectivity make it a potent ASM.

Favorable Pharmacokinetic Profile

Brivaracetam has a favorable pharmacokinetic profile . It has few clinically relevant drug-drug interactions, which is important because people with epilepsy may be taking additional medicines for epilepsy or other conditions .

Rapid Brain Penetration

Brivaracetam has rapid brain penetration . This property allows it to act quickly in controlling seizures.

Degradation Behavior Analysis

Brivaracetam is a racetam derivative of levetiracetam with very limited data available on its degradation behavior . An isocratic reverse phase HPLC-UV method was developed for the determination of brivaracetam in the presence of its related impurities and degradation products . This method is useful for characterizing the stability of the drug molecule .

In Silico Toxicity Prediction

The alkaline hydrolytic degradation product of brivaracetam was identified, isolated, structurally characterized, synthesized, and its in silico toxicity was predicted . This information is crucial for understanding the safety profile of the drug.

Real-World Evidence Studies

Real-world evidence studies of brivaracetam have been conducted to assess its effectiveness and tolerability in routine practice in a large international population . These studies provide valuable insights into the drug’s performance outside of clinical trials.

Specific Patient Populations

Evidence from daily clinical practice highlights Brivaracetam’s effectiveness and tolerability in specific epilepsy patient populations with high unmet needs: the elderly (≥65 years of age), children (<16 years of age), patients with cognitive impairment, patients with psychiatric comorbid conditions, and patients with acquired epilepsy of specific etiologies (post-stroke epilepsy/brain tumor related epilepsy/traumatic brain injury-related epilepsy) . This makes Brivaracetam a versatile ASM for a wide range of patients.

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4S)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (CH3COOC2H5)", "Sodium chloride (NaCl)", "Water (H2O)", "Sodium nitrite (NaNO2)", "Copper(I) iodide (CuI)", "Sodium borohydride (NaBH4)", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Ethanol (C2H5OH)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Amino-3-methylbutanamide using NaOH and CH3OH", "Step 2: Conversion of (S)-2-Amino-3-methylbutanamide to (S)-2-Amino-3-methylbutanenitrile using HCl and NaHCO3", "Step 3: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutanenitrile hydrochloride using CuI and NaBH4", "Step 4: Conversion of (S)-2-Amino-3-methylbutanenitrile hydrochloride to (S)-2-Amino-3-methylbutanenitrile using NaOH and Na2SO4", "Step 5: Conversion of (S)-2-Amino-3-methylbutanenitrile to (S)-2-Amino-3-methylbutan-1-ol using CH3OH and CH3COOH", "Step 6: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-al using NaOH and H2O2", "Step 7: Conversion of (S)-2-Amino-3-methylbutan-1-al to (S)-2-Amino-3-methylbutan-1-ol using NaOH and NaCl", "Step 8: Conversion of (S)-2-Amino-3-methylbutan-1-ol to (S)-2-Amino-3-methylbutan-1-yl acetate using CH3COOH and NaOH", "Step 9: Conversion of (S)-2-Amino-3-methylbutan-1-yl acetate to Brivaracetam (alfaR, 4S)-Isomer using NaOH and HCl" ] } | |

Número CAS |

357336-99-3 |

Nombre del producto |

Brivaracetam (alfaR, 4S)-Isomer |

Fórmula molecular |

C11H20N2O2 |

Peso molecular |

212.29 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.